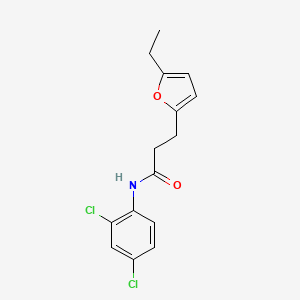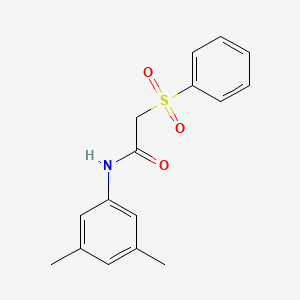![molecular formula C15H23NO B5817327 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine is not fully understood. However, it is believed that this compound acts by modulating various signaling pathways and enzymes in the body. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, monoamine oxidase, and phosphodiesterase. It has also been shown to modulate various neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to improve cognitive function and memory in animal models. In addition, it has been shown to have antioxidant and anti-inflammatory effects in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations as well. It has low water solubility, which can make it difficult to use in aqueous experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine. One potential direction is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of the mechanism of action of this compound and its effects on various signaling pathways and enzymes in the body. Additionally, the development of new synthesis methods and purification techniques can improve the purity and yield of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine can be synthesized using a multi-step process. The first step involves the condensation of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. The second step involves the reaction of 2-(2,3-dimethylphenoxy)ethanol with piperidine in the presence of a catalyst to form 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine. The purity of the final product can be improved by using various purification techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has shown promising results in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a tool for the identification and characterization of various proteins and enzymes. In pharmacology, this compound has been used to study the mechanism of action of various drugs and to develop new drugs with improved therapeutic efficacy.
Propriétés
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-7-6-8-15(14(13)2)17-12-11-16-9-4-3-5-10-16/h6-8H,3-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVLIVHIFHSMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)

![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)


![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)


![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)

![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)